2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, substituted with ethoxyphenyl and fluoro-methylphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the ethoxyphenyl and fluoro-methylphenyl substituents. Common reagents used in these reactions include ethyl 4-ethoxybenzoate, hydrazine hydrate, and 3-fluoro-4-methylbenzylamine. The reaction conditions often involve heating under reflux, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of kinases involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide
- 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the 3-fluoro-4-methylphenyl group may enhance its binding affinity to certain molecular targets, making it a more potent compound in specific applications.
Properties
Molecular Formula |
C23H21FN4O3 |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21FN4O3/c1-3-31-18-8-5-16(6-9-18)20-13-21-23(30)27(10-11-28(21)26-20)14-22(29)25-17-7-4-15(2)19(24)12-17/h4-13H,3,14H2,1-2H3,(H,25,29) |
InChI Key |
XLMNSZAJEJUMMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)C)F |
Origin of Product |
United States |
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